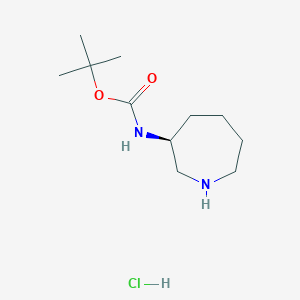

(S)-3-(Boc-amino)azepane Hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl N-[(3S)-azepan-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-5-7-12-8-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUGQXKEIGANQC-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reaction Mechanisms and Transformations Involving S 3 Boc Amino Azepane Scaffolds

Mechanistic Insights into Asymmetric Catalytic Pathways

The stereocontrolled synthesis of substituted azepanes relies heavily on asymmetric catalysis. The precise control of stereochemistry is dictated by the intricate interactions between the substrate, the catalyst, and the chiral ligands within the catalyst's coordination sphere.

Elucidation of Catalytic Pocket Influence and Ligand Effects in Stereoselective Transformations

The enantioselectivity of a catalytic reaction is profoundly influenced by the three-dimensional environment of the catalyst's active site, often referred to as the catalytic pocket. The nature of the chiral ligands coordinating to the metal center is a primary determinant of the shape and chirality of this pocket, which in turn governs the facial selectivity of substrate binding and subsequent bond formation.

In the context of azepane synthesis, Molybdenum-catalyzed Asymmetric Allylic Alkylation (Mo-AAA) provides a compelling example. The development of novel C1-symmetric diaminocyclohexane (DACH) pyridyl ligands, such as ShabyDACH, has been instrumental in achieving high enantioselectivity. acs.org These ligands create a well-defined chiral pocket around the molybdenum center. This steric and electronic environment forces the incoming nucleophile to attack a specific face of the π-allyl intermediate, leading to the formation of a quaternary stereocenter with excellent enantiomeric excess (ee). acs.org The choice of ligand is critical; for instance, replacing a cyclohexane backbone with a nonsymmetrical one can alter regioselectivity, demonstrating the subtle yet powerful influence of ligand architecture. acs.org Similarly, in the (4+3) annulation of donor-acceptor cyclopropanes with azadienes to form azepanones, the use of a copper triflate catalyst in conjunction with a trisoxazoline (Tox) ligand induces asymmetry, highlighting the ligand's role in creating a chiral environment for the cycloaddition. nih.gov

Iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates or enamides is another powerful strategy for accessing chiral azepane precursors. nih.govnih.gov Highly efficient N,P-ligated iridium complexes and phosphine-oxazoline (PHOX) ligands, such as MaxPHOX, have been developed. nih.gov These ligands coordinate to the iridium center, creating a rigid chiral environment that directs the incoming hydrogen molecule to one specific face of the coordinated C=C double bond, resulting in exceptionally high enantioselectivity (up to 99% ee). nih.govnih.gov The selectivity in these systems can even be dependent on reaction parameters like hydrogen pressure, which can influence the catalyst-substrate interactions within the catalytic pocket. nih.gov

Detailed Understanding of Hydrogenation and Difunctionalization Mechanisms

Hydrogenation Mechanisms: The asymmetric hydrogenation of cyclic prochiral precursors, such as ene-carbamates, is a cornerstone for establishing the stereochemistry of the azepane ring. The mechanism of iridium-catalyzed hydrogenation involves several key steps. Initially, the iridium catalyst, bearing a chiral ligand (e.g., an N,P-ligand), coordinates to the double bond of the cyclic ene-carbamate. This coordination is often diastereoselective, favoring the binding of one face of the alkene to the metal center to minimize steric hindrance with the chiral ligand. Subsequently, oxidative addition of molecular hydrogen to the iridium center occurs, forming a dihydrido-iridium species. Finally, migratory insertion of the alkene into an Ir-H bond followed by reductive elimination delivers the hydrogenated product and regenerates the active catalyst. The enantioselectivity is determined by the facial selectivity of the initial alkene coordination and the subsequent hydrogen transfer steps, all of which are governed by the chiral pocket created by the ligands. nih.gov

Difunctionalization Mechanisms: Difunctionalization reactions, where two different functional groups are added across a double bond, offer an efficient route to highly substituted azepanes. A notable example is the osmium-catalyzed tethered aminohydroxylation. nih.govnih.gov This strategy provides complete regio- and stereocontrol. The mechanism begins with the conversion of an allylic alcohol into a carbamate, which acts as a tether. This tethered substrate coordinates to the osmium catalyst (K₂OsO₂(OH)₄). The proximity and fixed orientation enforced by the tether direct the intramolecular delivery of the nitrogen and a hydroxyl group to the same face of the alkene (syn-addition). nih.govnih.govacs.org This intramolecular pathway ensures that the new C-N and C-O bonds are formed with predictable stereochemistry, which is crucial for the synthesis of complex polyhydroxylated azepanes. nih.govacs.org

More recent developments have explored electrocatalytic radical mechanisms for alkene difunctionalization. nih.gov In these systems, anodically coupled electrolysis can generate two distinct radical intermediates simultaneously. Redox-active catalysts, such as manganese complexes, can then control the chemo- and regioselective addition of these radicals across an alkene, providing a pathway to vicinally functionalized products under mild conditions. researchgate.net

Functional Group Interconversions and Chemical Derivatizations on Azepane Cores

The derivatization of the pre-formed azepane ring or its immediate precursors is essential for creating molecular diversity and accessing specific target compounds. These transformations include regioselective modifications and carbon-carbon bond-forming reactions.

Regioselective Functionalization of Cyclic Enamides and Enecarbamates

The regioselective functionalization of azepane precursors like cyclic enamides and enecarbamates allows for the precise installation of substituents. One powerful method involves a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. This approach utilizes N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines. The deprotonation is mediated by a chiral ligand, such as (-)-sparteine, which directs the formation of a specific organolithium intermediate. This intermediate then undergoes a conjugate addition to a β-aryl α,β-unsaturated ester. Subsequent hydrolysis, cyclization, and reduction steps yield highly substituted azepanes. nih.gov The stereochemistry of the final product is controlled during the initial asymmetric deprotonation and conjugate addition steps, allowing for the synthesis of polysubstituted azepanes that would be difficult to access otherwise. nih.gov

Cross-Coupling Reactions for Direct Azepane Functionalization (e.g., with α-halo eneformamides)

Direct functionalization of the azepane skeleton can be efficiently achieved through modern cross-coupling reactions. A notable example is the palladium-mediated cross-coupling of α-halo eneformamides with a variety of nucleophiles. nih.gov This method provides direct access to functionalized azepanes under mild conditions. The reaction proceeds with excellent stereoselectivity, and in most cases, high yields of the coupled products are obtained. nih.gov This transformation is versatile, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the azepane precursor.

| Nucleophile | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Methyl malonate | Azepane-substituted malonate | 85 | Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃, Dioxane, 80 °C | nih.gov |

| Pyrrolidine | N-substituted azepane | 92 | Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃, Dioxane, 80 °C | nih.gov |

| Aniline | N-Aryl substituted azepane | 78 | Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃, Dioxane, 80 °C | nih.gov |

| Sodium methoxide | Methoxy-substituted azepane | 65 | Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃, Dioxane, 80 °C | nih.gov |

| Phenylboronic acid | Phenyl-substituted azepane | 75 | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C | nih.gov |

Oxidative Cleavage Reactions in Complex Azepane Synthesis

While often used for degradation, oxidative cleavage reactions can be powerful strategic tools in complex synthesis for installing functional groups with precise stereocontrol. A key example is found in the asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives. researchgate.net In this route, the crucial step is the oxidative cleavage of a bicyclic precursor, an aza-bicyclo[3.2.2]nonene. This reaction, typically performed using ozonolysis (O₃), cleaves the carbon-carbon double bond within the bicyclic system. This single transformation simultaneously generates two key functional groups on the azepane core: the C2 carboxylate and a functional group handle at the C5 position. The stereochemistry of these newly formed centers is dictated by the rigid conformation of the starting bicyclic lactam, making the cleavage a highly stereoselective process. researchgate.net This elegant use of a cleavage reaction demonstrates its utility in simplifying complex synthetic challenges by installing multiple functionalities in a single, controlled step.

Reductive Amination and Selective Alkylation Strategies for Azepane Rings

Reductive amination is a cornerstone method for forming carbon-nitrogen bonds and is widely applied to the synthesis and functionalization of azepane derivatives. This reaction typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.com

A significant challenge in the alkylation of amines is the potential for over-alkylation, leading to mixtures of secondary and tertiary amines. An advanced strategy to circumvent this issue is the tandem direct reductive amination/N-Boc protection. In this one-pot procedure, the secondary amine formed after the initial reductive amination is immediately trapped with di-tert-butyl dicarbonate ((Boc)₂O). nih.gov This in-situ protection prevents the newly formed secondary amine from reacting further with the imine intermediate, thus eliminating the formation of the tertiary amine byproduct. nih.gov

Intramolecular reductive amination is another powerful strategy, often employed as a key cyclization step in the synthesis of the azepane ring itself. For instance, pentahydroxylated azepanes have been synthesized using an intramolecular reductive amination to form the seven-membered ring with controlled stereochemistry. nih.gov Similarly, enantioselective synthesis of [b]-annulated azepane scaffolds has been achieved through a key step involving reductive amination of an in-situ formed iminium ion, following a palladium-catalyzed hydrogenation. chemistryviews.org

Selective alkylation of azepane precursors can be achieved with high levels of stereocontrol using transition-metal catalysis. Molybdenum-catalyzed asymmetric allylic alkylation, for example, allows for the coupling of malonate nucleophiles with linear, trisubstituted allylic electrophiles. acs.orgacs.org This method provides access to intermediates that can be further elaborated into enantioenriched azepane-containing antibacterial agents. acs.orgacs.org

Table 1: Comparison of Reductive Amination Strategies for Azepane Scaffolds

| Strategy | Key Reagents | Purpose | Key Features |

|---|---|---|---|

| Standard Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ or NaBH₃CN | N-alkylation of azepane nitrogen | Versatile for introducing various alkyl groups. masterorganicchemistry.com |

| Tandem DRA/N-Boc Protection | Aldehyde, Amine, (Boc)₂O, NaBH(OAc)₃ | Selective mono-alkylation | Prevents over-alkylation by in-situ protection of the product. nih.gov |

| Intramolecular Reductive Amination | Hydrogenation (e.g., H₂, Pd/C) | Ring formation | Key cyclization step to construct the azepane ring. nih.gov |

| Asymmetric Allylic Alkylation | Mo-catalyst, Chiral Ligand | Enantioselective C-C bond formation | Creates chiral precursors for azepane synthesis with high enantiopurity. acs.orgacs.org |

Introduction of Quaternary Carbon Centers Adjacent to the Azepane Nitrogen

The construction of quaternary carbon centers, particularly those adjacent to a nitrogen atom, is a significant synthetic challenge due to the steric hindrance involved. These motifs are of great interest in medicinal chemistry. One innovative approach to creating such structures within an azepane framework involves the rearrangement of amino acid-derived β-lactams. researchgate.net In this method, a 1-Boc-β-lactam derived from Ornithine undergoes a palladium-on-carbon catalyzed hydrogenolysis. This process initiates a 7-exo-trig ring closure from the side-chain amino group, leading to an intramolecular opening of the β-lactam. The result is a ring expansion from a four-membered to a seven-membered lactam (an oxoazepane), successfully forming a quaternary α-amino acid derivative. researchgate.net

Another advanced method for generating a quaternary stereocenter involves a Molybdenum-catalyzed asymmetric allylic alkylation. acs.orgacs.org This reaction can forge an all-carbon quaternary center derived from an allylic electrophile with excellent enantioselectivity. acs.orgacs.org The resulting 1,4-dicarbonyl compounds can serve as versatile intermediates in the synthesis of complex molecules, including enantioenriched azepanes featuring a quaternary carbon. acs.org

Table 2: Synthesis of Quaternary 2-Oxoazepane Derivatives via β-Lactam Rearrangement

| Starting Material | Key Transformation | Product |

|---|---|---|

| Ornithine(Z)-derived 2-azetidinone | Pd-C catalyzed hydrogenolysis and intramolecular rearrangement | α,α-disubstituted 2-oxoazepane quaternary amino acid derivative researchgate.net |

Protecting Group Strategies and Deprotection Chemistry Pertinent to Boc-Azepanes

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its susceptibility to removal under specific, mild acidic conditions. nih.gov

Application of the Boc Protecting Group in Azepane Synthesis

In the context of azepane chemistry, the Boc group serves several critical functions. It is typically installed by reacting the amine with di-tert-butyl dicarbonate or tert-butoxycarbonyl chloride under basic conditions. smolecule.com The Boc group effectively shields the nitrogen atom, preventing it from participating in unwanted side reactions during subsequent synthetic steps. smolecule.com This protection is essential for transformations such as lithiation, oxidation, or other reactions involving strong nucleophiles or bases where the N-H proton is acidic.

Furthermore, the bulky nature of the Boc group can influence the conformation of the azepane ring, which can be exploited to direct the stereochemical outcome of reactions at other positions on the ring. The Boc group also enhances the solubility of azepane intermediates in common organic solvents, simplifying purification processes. smolecule.com Its application is crucial in multi-step syntheses, as seen in the preparation of (R)-3-(Boc-amino)azepane from D-ornithine, where it serves as a key protecting group throughout the synthetic sequence. researchgate.net

Selective Deprotection of the tert-Butoxycarbonyl (Boc) Moiety

The removal of the Boc group is a frequent and critical step in the synthesis of azepane-containing molecules. The most common method for Boc deprotection involves treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate. arizona.edu

However, the need for selectivity in the presence of other acid-labile functional groups has driven the development of milder and more specialized deprotection protocols.

Mild Acidic Methods: A mild method for deprotection utilizes oxalyl chloride in methanol at room temperature. nih.gov This procedure is effective for a range of N-Boc compounds, with reactions often completing within a few hours. nih.gov Substrates containing electron-withdrawing groups tend to undergo deprotection more rapidly under these conditions. nih.gov

Thermal Deprotection: An innovative approach involves the thermal deprotection of N-Boc groups in a continuous flow system, completely avoiding the use of an acid catalyst. nih.gov This method offers a high degree of control, enabling the selective deprotection of a more labile N-Boc group (e.g., on an aromatic amine) in the presence of a less reactive one (e.g., on an alkyl amine) simply by regulating the temperature. nih.gov

Lewis Acid Catalysis: Various Lewis acids have also been reported to facilitate Boc deprotection, offering an alternative to protic acids. researchgate.net

Table 3: Selected Methods for N-Boc Deprotection

| Method | Reagents/Conditions | Selectivity/Advantages |

|---|---|---|

| Standard Acidolysis | Trifluoroacetic acid (TFA) or 4M HCl in Dioxane | Fast and efficient for robust substrates. arizona.edu |

| Mild Acidolysis | Oxalyl chloride in Methanol, room temp | Mild conditions, suitable for sensitive substrates. nih.gov |

| Thermal (Flow Chemistry) | Heat (e.g., 150-230 °C) in a solvent like Methanol | Acid-free; allows for selective deprotection based on lability by controlling temperature. nih.gov |

| Aqueous Acid | Aqueous Phosphoric Acid or HCl/Acetone | Utilizes water as a co-solvent, can be advantageous for certain substrates. researchgate.net |

Conformational Analysis and Stereochemical Characterization of Azepane Ring Systems

Analysis of Chirality Transfer and Enantiomeric Excess in Azepane Synthesis

The synthesis of enantiomerically pure azepanes is a key objective in medicinal chemistry, as the chirality of a molecule often dictates its interaction with biological targets. Various strategies have been developed to control the stereochemistry at the 3-position of the azepane ring, ensuring high enantiomeric excess (ee).

One effective method involves starting from chiral precursors derived from natural amino acids. For instance, (R)-3-(Boc-amino)azepane can be synthesized in two steps from D-ornithine. researchgate.net This approach leverages the inherent chirality of the starting material to produce the desired enantiomer. Similarly, multi-enzyme cascades have been employed to convert N-Cbz-protected L-lysinol to L-3-N-Cbz-aminoazepane, demonstrating the utility of biocatalysis in achieving high enantiopurity and avoiding the racemization of labile intermediates. rsc.orgresearchgate.net

Asymmetric synthesis methodologies are also pivotal in establishing chirality. Molybdenum-catalyzed asymmetric allylic alkylation has been used in the formal synthesis of enantioenriched antibacterial azepanes, achieving nearly perfect levels of enantiopurity. acs.orgacs.org Another approach is the dynamic kinetic resolution of racemic amino acid amides, which utilizes a lipase/palladium catalyst system to achieve high yields (80-98%) and excellent enantiomeric excess (95-98% ee). nih.gov Ruthenium-catalyzed asymmetric transfer hydrogenation is yet another powerful tool, yielding 1,2-amino alcohol-containing drug molecules with enantioselectivities often exceeding 99% ee. nih.gov

The enantiomeric excess of these synthesized chiral azepanes is typically determined using techniques like chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) analysis of derivatives made with chiral resolving agents, such as Mosher esters. nih.gov

Table 1: Selected Asymmetric Syntheses of Chiral Azepane Precursors

| Method | Starting Material | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chemical Synthesis | D-ornithine | (R)-3-(Boc-amino)azepane | Not specified, assumes chirality transfer | researchgate.net |

| Enzyme Cascade | N-Cbz-protected L-lysinol | L-3-N-Cbz-aminoazepane | High enantiopurity | rsc.org |

| Mo-Catalyzed AAA | Allylic electrophile | Enantioenriched azepane intermediate | >99% | acs.org |

| Dynamic Kinetic Resolution | Racemic amino acid amides | Optically active amino acid derivatives | 95-98% | nih.gov |

Diastereoselective Control and Relative Stereochemistry in Annulated Azepane Scaffolds

Annulated azepanes, which feature a fused ring system, introduce additional stereocenters and thus the challenge of controlling relative stereochemistry. Diastereoselective control is crucial as the spatial arrangement of substituents in these rigid scaffolds significantly influences their biological properties.

[4+3] Annulation reactions have emerged as a powerful tool for constructing densely substituted azepane cores with high diastereoselectivity. researchgate.netchemrxiv.org For example, the Rh(III)-catalyzed [4+3] annulation of ferrocene-p-tosylamides with allenes can be controlled by temperature to selectively produce one of two diastereomers with a diastereomeric ratio (dr) of >20:1. researchgate.netchemrxiv.org This temperature-dependent stereodivergence allows access to either the kinetic or thermodynamic product.

Another strategy involves a sequential rhodium(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement of dienyltriazoles. nih.gov This process is highly diastereoselective, yielding fused 2,5-dihydro[1H]azepines as the sole products due to the stereospecific nature of each step. nih.gov

In the synthesis of [b]-annulated azepane scaffolds, a key reductive amination step proceeds stereoselectively to give a relative trans-configuration. chemistryviews.org The precise relative stereochemistry of these annulated products is often confirmed unequivocally using single-crystal X-ray crystallography. nih.gov Similarly, the hydroboration of substituted tetrahydroazepines has been shown to proceed with high diastereoselectivity, allowing for the controlled installation of hydroxyl groups. nih.gov

Table 2: Examples of Diastereoselective Reactions in Annulated Azepane Synthesis

| Reaction Type | Key Features | Diastereomeric Ratio (dr) | Method of Stereochemical Confirmation | Reference |

|---|---|---|---|---|

| Rh(III)-Catalyzed [4+3] Annulation | Temperature-dependent stereodivergence | >20:1 | Not specified | researchgate.netchemrxiv.org |

| Rh(II)-Catalyzed Cyclopropanation/1-aza-Cope | Stereospecific sequential reaction | Produces sole diastereomer | Not specified | nih.gov |

| Reductive Amination | Forms annulated azepanes | Results in relative trans-configuration | X-ray Crystallography | chemistryviews.org |

Conformational Dynamics and Preferred Orientations of Seven-Membered Saturated Nitrogen Heterocycles

The seven-membered azepane ring is significantly more flexible than its five- and six-membered counterparts. nih.gov This flexibility leads to complex conformational landscapes characterized by multiple low-energy conformers and small energy barriers between them, often described as a pseudorotational equilibrium. nih.govresearchgate.net The most stable conformations for the parent azepane ring are calculated to be the twist-chair and chair forms, with the twist-chair being the global minimum. nih.gov

The conformational preferences of the azepane ring can be significantly influenced by the presence of substituents. The introduction of even a single substituent can bias the equilibrium towards a single major conformation. mq.edu.au For example, selective monofluorination of the azepane ring has been shown to lock the ring into one preferred conformation for a specific diastereomer. mq.edu.au This conformational regulation is critical for drug design, as the three-dimensional shape of the molecule is paramount for its interaction with a biological target. researchgate.net

Computational modeling, particularly using density functional theory (DFT), is a powerful tool for investigating the relative energies and geometries of different azepane conformers. nih.gov These theoretical calculations, combined with experimental techniques like ¹H NMR spectroscopy, allow for a detailed understanding of the conformational dynamics. mq.edu.au For instance, a quantum chemical topological study on tetrazolo azepanes indicated a preferential twist-boat conformation. researchgate.net The incorporation of azepane-based amino acids into peptides has also been shown to induce specific helical secondary structures, highlighting the profound impact of this ring system on molecular conformation. chemrxiv.org

Table 3: Calculated Relative Energies of Azepane Conformations

| Conformation | Relative Energy (kcal/mol) | Source |

|---|---|---|

| Twist-Chair | 0.00 | Computational Study nih.gov |

| Chair | Transition State | Computational Study nih.gov |

| Boat | Higher energy, stabilized by second-row heteroatoms | Computational Study nih.gov |

Applications of S 3 Boc Amino Azepane As a Chiral Building Block in Advanced Organic Synthesis Research

Integration of Azepane Scaffolds in the Construction of Architecturally Complex Molecules

The azepane ring is a significant structural feature in a variety of natural products and active pharmaceutical ingredients (APIs). chemistryviews.orgresearchgate.net Its conformational flexibility, which is greater than that of smaller five- or six-membered rings, is often critical for biological activity, allowing for optimal interactions with target proteins. lifechemicals.com Consequently, synthetic chemists have devoted considerable effort to developing methods for incorporating this scaffold into architecturally complex molecules.

The synthesis of optically active azepane scaffolds is crucial for the development of new biologically active compounds, as they often contain at least two stereogenic centers. chemistryviews.org Researchers have developed straightforward synthetic routes to access these scaffolds, for instance, through olefin cross-metathesis followed by exhaustive hydrogenation. chemistryviews.org Such methods provide access to annulated azepanes with specific relative configurations, offering multiple points for further chemical diversification. chemistryviews.org

The utility of the azepane scaffold is evident in several well-known molecules. For example, the natural product (-)-balanol, an ATP-competitive inhibitor of protein kinase, features an azepane ring and has been a template for developing potential antitumor agents. lifechemicals.com Furthermore, the azepane substructure is present in approved drugs like Tolazamide, an oral hypoglycemic agent, and Azelastine, a second-generation histamine (B1213489) antagonist. lifechemicals.com These examples underscore the pharmacological significance of the azepane core and the importance of chiral building blocks like (S)-3-(Boc-amino)azepane in accessing such complex structures.

| Compound | Scaffold Type | Biological Activity/Application | Reference |

|---|---|---|---|

| (-)-Balanol | Natural Product | ATP-competitive inhibitor of protein kinase | lifechemicals.com |

| Tolazamide | Approved Drug | Oral blood glucose-lowering drug for type 2 diabetes | lifechemicals.com |

| Azelastine | Approved Drug | Potent, second-generation, selective histamine antagonist | lifechemicals.com |

| Benazepril | Approved Drug | Antihypertensive (ACE inhibitor) | researchgate.net |

Design and Development of Analog Series-Based (ASB) Scaffolds Featuring Azepane Cores in Computational Medicinal Chemistry

In modern drug discovery, computational methods are indispensable for navigating the vast chemical space to identify novel and potent therapeutic agents. One powerful strategy is the use of molecular scaffolds to represent the core structures of bioactive compounds. nih.gov A recent innovation in this area is the concept of Analog Series-Based (ASB) scaffolds, which are computationally derived from series of structurally related analogs and their associated biological activity data. nih.govnih.gov This approach offers a more nuanced view of structure-activity relationships compared to traditional scaffold definitions that are based on single molecules. nih.gov

The azepane core is a prime candidate for inclusion in ASB scaffold design due to its prevalence in bioactive molecules. lifechemicals.comresearchgate.net Computational studies have been conducted to explore the untapped structural diversity of simple drug scaffolds, including azepanes. acs.orgnih.gov By starting with databases of ring systems, researchers can enumerate thousands of possible amine-functionalized scaffolds, including many novel azepane derivatives not yet listed in public chemical databases like PubChem. acs.orgnih.govresearchgate.net

These computational explorations are often coupled with predictive tools to identify potential biological targets. For instance, the polypharmacology browser PPB2 uses structural similarity to known bioactive compounds to assign likely targets to new scaffolds. acs.org This methodology was successfully used to identify an N-benzylated bicyclic azepane as a potent inhibitor of monoamine transporters, suggesting its potential for treating neuropsychiatric disorders. acs.orgnih.govunibe.ch Such studies highlight how the systematic, computation-driven design of ASB scaffolds featuring azepane cores can accelerate the discovery of new lead compounds by focusing synthetic efforts on unexplored but promising areas of chemical space. acs.org

| Step | Description | Tools/Databases | Outcome | Reference |

|---|---|---|---|---|

| 1. Enumeration | Generation of possible amine-functionalized scaffolds from a ring systems database. | GDB-4c | Identification of novel azepane structures. | acs.orgnih.gov |

| 2. Novelty Check | Comparison against existing chemical databases to identify unprecedented scaffolds. | PubChem | A curated list of new scaffolds for synthesis. | acs.orgnih.gov |

| 3. Target Prediction | Use of computational tools to predict potential biological targets based on structural similarity. | Polypharmacology Browser (PPB2) | Hypothesized targets for synthesized compounds. | acs.org |

| 4. Synthesis & Validation | Chemical synthesis of selected novel azepane scaffolds and in vitro activity assays. | Radioligand displacement assays | Confirmation of biological activity (e.g., monoamine transporter inhibition). | acs.orgunibe.ch |

Role in Peptidomimetic Design and Constrained Amino Acid Development

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule into its bioactive conformation, thereby increasing potency and receptor selectivity. researchgate.net (S)-3-(Boc-amino)azepane is an ideal starting point for creating constrained amino acids that can be incorporated into peptide sequences to control their secondary structure. nih.govresearchgate.net

The seven-membered azepane ring provides a greater degree of conformational restriction compared to linear amino acid side chains. researchgate.net When incorporated into a peptide backbone, azepane-derived amino acids can act as potent inducers of specific secondary structures, most notably β-turns. nih.govnih.gov

β-turns are one of the most common secondary structures in proteins, playing critical roles in protein folding and molecular recognition. nih.govnih.gov Consequently, the ability to design peptides that adopt stable β-turn conformations is of great interest in drug discovery. Research has demonstrated that diastereopure azepane-derived quaternary amino acids are highly effective β-turn inducers. nih.govacs.org

Through a combination of molecular modeling, NMR spectroscopy, and X-ray crystallography, studies have shown that the positioning of the azepane amino acid within a peptide sequence is crucial for its turn-inducing properties. nih.govnih.gov Specifically, when the azepane residue is incorporated at the i+1 position of a model tetrapeptide, it strongly stabilizes a β-turn structure. nih.govacs.org The nature of the amino acid at the adjacent i+2 position also influences the stability of the turn; most proteinogenic amino acids are well-tolerated, although some polar residues can destabilize the β-turn by forming competing hydrogen bonds. nih.govacs.org

| Azepane Position | Adjacent Residue (i+2) | β-Turn Induction Efficiency | Reference |

|---|---|---|---|

| i+1 | Alanine, Leucine, Serine | Effective Inducer | nih.gov |

| i+1 | Valine | Largely Disrupted | nih.gov |

| i+1 | Gln, Arg, Asp | Less Effective (<50% conformers) | nih.govacs.org |

The ability of azepane-containing peptides to adopt well-defined, stable secondary structures extends their potential applications beyond therapeutics into the realms of catalysis and materials science. The predictable conformations induced by azepane amino acids provide a robust framework for the precise spatial arrangement of functional groups, which is a cornerstone of catalyst design. nih.gov

Furthermore, these constrained peptides can engage in self-assembly to form ordered, higher-order structures. nih.gov For example, a tetrapeptide model containing an azepane residue at the i+1 position and an alanine at the i+2 position was observed to self-assemble in the solid state into a supramolecular right-handed helical structure. nih.gov This assembly is stabilized by a network of intermolecular hydrogen bonds in addition to the intramolecular hydrogen bond characteristic of the β-turn. nih.gov This behavior demonstrates the potential of using azepane-based peptidomimetics as building blocks for the bottom-up construction of novel biomaterials and supramolecular assemblies with defined architectures and functionalities. nih.govnih.gov The development of such materials could lead to new peptide-based catalysts and functional biomaterials. nih.gov

Computational and Theoretical Studies in Azepane Chemistry Research

Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation and Transition State Analysis

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and reactivity of organic molecules. For azepane derivatives like (S)-3-(Boc-amino)azepane, DFT calculations can elucidate reaction mechanisms, predict stability, and analyze transition states with high accuracy.

Recent studies have employed meta-hybrid DFT functionals, such as M06-2X, to investigate the structural reactivity and stability of the core azepane ring. nih.govacs.org These calculations provide optimized geometries, electronic properties, and strain energies, which are fundamental to understanding the molecule's behavior. nih.govacs.org For instance, the calculated geometrical parameters for the azepane ring show excellent agreement with experimental X-ray diffraction data, validating the computational model. acs.orgresearchgate.net Analysis of molecular global reactivity descriptors and frontier molecular orbitals (FMOs) helps predict the most likely sites for nucleophilic or electrophilic attack, guiding the design of new synthetic transformations. acs.org

In the context of synthesizing chiral azepanes, DFT is crucial for transition state analysis. It allows researchers to model the energy profiles of reaction pathways, identify the lowest-energy transition states, and thus rationalize the stereochemical outcomes of asymmetric reactions. nih.govresearchgate.netscm.com For reactions involving Boc-protected amines, DFT calculations can clarify the role of the protecting group in influencing the reaction's trajectory and selectivity. nih.gov By modeling the interactions between substrates and chiral catalysts, researchers can understand the origins of enantioselectivity and diastereoselectivity, which is critical for the synthesis of enantiomerically pure (S)-3-(Boc-amino)azepane. nih.govnih.gov

| Parameter | Calculated Value (M06-2X) | Experimental Value (XRD) |

|---|---|---|

| C–N Bond Length (Å) | 1.459 | 1.459 |

| C–C Bond Length (Å) | 1.527 | 1.527 |

| C–C–C Bond Angle (°) | 114.8–116.9 | Not specified |

| Ring Strain Energy (kcal/mol) | 5.69 | 6.3 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

The seven-membered azepane ring is conformationally flexible. Understanding its preferred three-dimensional structures is key to elucidating its interaction with biological targets. Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of flexible molecules like (S)-3-(Boc-amino)azepane over time.

MD simulations model the atomic motions of a molecule by iteratively solving Newton's equations of motion, providing a dynamic picture of its behavior in various environments, such as in solution or interacting with a protein. mdpi.com For the azepane ring, MD can reveal the equilibrium distribution of different chair, boat, and twist-boat conformations and the energy barriers for interconversion between them. This information is vital for structure-based drug design, as the bioactive conformation that binds to a receptor may not be the lowest-energy conformation in solution.

Furthermore, MD simulations are instrumental in studying molecular interactions. By simulating (S)-3-(Boc-amino)azepane in complex with a target protein, researchers can analyze the stability of the binding pose, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and calculate binding free energies. mdpi.com These simulations can elucidate how the Boc-protecting group and the stereochemistry at the C3 position influence binding affinity and specificity. Such insights are critical for optimizing lead compounds and understanding structure-activity relationships (SAR) at an atomic level. mdpi.commdpi.com

| Simulation Parameter/Output | Description |

|---|---|

| Force Field | A set of empirical energy functions (e.g., AMBER, CHARMM, GROMACS) used to calculate the potential energy of the system. mdpi.com |

| Solvent Model | Explicit (e.g., TIP3P water) or implicit solvent models to mimic physiological conditions. |

| Simulation Time | Typically ranges from nanoseconds (ns) to microseconds (µs) to adequately sample conformational space. mdpi.com |

| Key Outputs | Trajectory files (atomic coordinates over time), potential energy, kinetic energy, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF). |

| Analysis Performed | Conformational clustering, dihedral angle analysis, hydrogen bond analysis, and calculation of free energy landscapes. |

Retrosynthetic Analysis Algorithms and Artificial Intelligence in Azepane Synthesis Planning (e.g., AiZynthfinder)

In the context of azepane synthesis, these tools are particularly valuable. For example, a retrosynthetic analysis of various amine and diamine scaffolds using AiZynthfinder suggested that many azepane-containing structures are accessible via a Beckmann rearrangement of corresponding cyclohexanone oximes. acs.org This highlights the ability of AI to identify strategic, non-obvious bond disconnections that lead to feasible synthetic pathways. By rapidly generating and evaluating numerous potential routes, tools like AiZynthfinder accelerate the "design-make-test-analyze" cycle in drug discovery and help chemists navigate the challenges of synthesizing complex heterocyclic frameworks like (S)-3-(Boc-amino)azepane. nih.govacs.org

| Feature | Description |

|---|---|

| Data-Driven Approach | Utilizes machine learning models trained on millions of published chemical reactions to predict retrosynthetic steps. nih.gov |

| Algorithmic Search | Employs sophisticated search algorithms (e.g., Monte Carlo Tree Search) to explore the vast space of possible synthetic routes. bio.tools |

| Route Prioritization | Ranks proposed synthetic routes based on metrics such as reaction feasibility, pathway length, and the cost of starting materials. |

| Novelty and Efficiency | Can identify non-intuitive and innovative synthetic strategies, potentially leading to shorter and more efficient syntheses. grace.comnih.gov |

| Open-Source Availability | Platforms like AiZynthfinder are open-source, fostering collaboration and innovation in the development of new methods. nih.govdntb.gov.ua |

Computational Scaffold Analysis and Chemical Space Exploration for Novel Azepane Architectures

Exploring novel chemical space is a cornerstone of drug discovery, aiming to identify new molecular architectures with desirable biological activities. nih.govresearchgate.net Computational scaffold analysis provides a systematic way to classify and analyze the core structures of molecules, facilitating the exploration of azepane-based chemical space. rwth-aachen.deresearchgate.net

Two prominent methods for scaffold definition are the Bemis-Murcko (BM) and the Analog Series-Based (ASB) approaches. The Bemis-Murcko method, long the standard in medicinal chemistry, defines a scaffold by retaining all ring systems and the linkers connecting them, while removing all side chains. rsc.org This hierarchical approach is useful for classifying molecules based on their fundamental topology.

In contrast, the more recently developed ASB scaffold definition is derived from series of structurally related analogs rather than single compounds. medicaldesignandoutsourcing.comnih.gov ASB scaffolds are designed to represent the common core of an analog series, taking reaction information and substitution points into account. medicaldesignandoutsourcing.comtandfonline.com This makes them particularly powerful for analyzing structure-activity relationships (SAR), as they can differentiate between closely related compound series with different biological activities that might share the same Bemis-Murcko scaffold. rsc.orgnih.gov For azepane derivatives, using ASB scaffolds can provide more nuanced insights into how modifications to the azepane core affect biological function.

These scaffold analysis techniques are integral to chemical space exploration. By enumerating and analyzing scaffolds from databases or virtual libraries, researchers can identify novel and synthetically accessible azepane architectures. acs.orgnih.gov This computational approach allows for the systematic investigation of mono- and bicyclic azepane systems, identifying underexplored areas of chemical space and prioritizing promising new scaffolds for synthesis and biological evaluation. nih.govresearchgate.net

| Feature | Bemis-Murcko (BM) Scaffolds | Analog Series-Based (ASB) Scaffolds |

|---|---|---|

| Derivation | Extracted from a single compound by removing all substituents. rsc.org | Derived from a series of structurally related analogs. medicaldesignandoutsourcing.comresearchgate.net |

| Core Definition | Consists of ring systems and the linkers connecting them. rsc.org | Represents the conserved structural core within an analog series, including invariant substituents. researchgate.net |

| Hierarchy | Follows a hierarchical molecular definition (core vs. substituents). rsc.org | Non-hierarchical; defined by relationships within a compound series. rsc.org |

| SAR Information | Captures structural topology but can group compounds with different activities under one scaffold. nih.gov | Captures more specific SAR information; can distinguish series with different activities that share a BM scaffold. nih.govtandfonline.com |

| Primary Use | Structural classification and diversity analysis. | Detailed structure-activity relationship analysis and lead optimization. |

Q & A

Basic: What are the standard synthetic routes for (S)-3-(Boc-amino)azepane Hydrochloride, and what critical steps ensure high yield and purity?

Methodological Answer:

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group in (S)-3-aminoazepane, followed by hydrochloric acid salt formation. Key steps include:

- Boc Protection : React (S)-3-aminoazepane with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in dichloromethane or THF under anhydrous conditions .

- Salt Formation : Treat the Boc-protected intermediate with HCl (gaseous or in dioxane) to form the hydrochloride salt.

- Purification : Use column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization (e.g., from ethanol/water) to isolate the product. Monitoring via TLC and NMR ensures minimal byproducts .

Basic: Which analytical techniques are recommended to confirm the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regiochemistry and Boc-group integrity. For example, the tert-butyl group in Boc appears as a singlet at ~1.4 ppm in ¹H NMR .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>95% by area normalization) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ for the Boc-protected amine and [M-Cl]⁺ for the hydrochloride salt) .

- Chiral Analysis : Chiral HPLC or polarimetry ensures enantiomeric excess (>99% for the (S)-enantiomer) .

Advanced: How do reaction conditions influence the enantiomeric purity of this compound during synthesis?

Methodological Answer:

- Chiral Ligands/Catalysts : Use phosphoramidite ligands (e.g., derived from azepane or piperidine) during asymmetric hydrogenation to enhance enantioselectivity. For example, ligand L2 in dichloromethane with 10 mol% piperidine hydrochloride improved ee by 19% .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing racemization. Avoid protic solvents that may protonate intermediates.

- Temperature Control : Low temperatures (0–5°C) during Boc deprotection minimize racemization. Acidic conditions (e.g., TFA) at room temperature are preferred for Boc cleavage .

Advanced: What strategies mitigate racemization during the deprotection of the Boc group in this compound synthesis?

Methodological Answer:

- Acid Selection : Use trifluoroacetic acid (TFA) in dichloromethane at 0°C for controlled Boc removal, avoiding harsh conditions (e.g., HCl gas at high temperatures) .

- Chiral Purity Monitoring : Perform chiral HPLC after each step. If racemization occurs, reprotect the amine and repeat the deprotection with optimized conditions.

- Additives : Additives like HOBt (1-hydroxybenzotriazole) during coupling steps stabilize intermediates, reducing side reactions .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .

- Ventilation : Avoid inhalation of hydrochloride salts; ensure proper airflow in the workspace.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Collect organic solvents in halogenated waste containers .

Advanced: How can discrepancies in spectroscopic data between synthesized batches be systematically investigated?

Methodological Answer:

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete Boc protection or hydrolysis products). Compare retention times with reference standards .

- NMR Comparison : Overlay ¹H NMR spectra with literature data (e.g., tert-butyl group integration at δ 1.4 ppm). Anomalies may indicate residual solvents or stereochemical impurities .

- Elemental Analysis : Confirm C, H, N, and Cl content to validate stoichiometry. Deviations >0.4% suggest impurities or hydration .

Basic: What purification methods are most effective for isolating this compound?

Methodological Answer:

- Recrystallization : Dissolve the crude product in hot ethanol, then slowly add water to induce crystallization. Filter and dry under vacuum .

- Column Chromatography : Use silica gel with a gradient of 5–20% methanol in dichloromethane. Collect fractions showing a single spot on TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Advanced: How can computational modeling assist in optimizing the synthesis of this compound?

Methodological Answer:

- DFT Calculations : Predict transition states for Boc protection/deprotection to identify energy barriers and optimal reaction pathways.

- Solvent Optimization : Use COSMO-RS simulations to select solvents that stabilize intermediates (e.g., dichloromethane vs. THF) .

- Chiral Stability Analysis : Molecular dynamics simulations assess conformational stability of the (S)-enantiomer under varying pH and temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.